molecular formula C11H8BrNO3 B1414363 Methyl 4-bromo-2-cyano-6-formylphenylacetate CAS No. 1805524-22-4

Methyl 4-bromo-2-cyano-6-formylphenylacetate

Cat. No.: B1414363
CAS No.: 1805524-22-4
M. Wt: 282.09 g/mol
InChI Key: FTBJMPASHPIQQW-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-cyano-6-formylphenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a phenyl ring, which is further connected to a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-bromo-2-cyano-6-formylphenylacetate typically involves multi-step organic reactions. One common method includes the bromination of a suitable phenylacetic acid derivative, followed by the introduction of cyano and formyl groups through nucleophilic substitution and formylation reactions, respectively. The final step involves esterification to obtain the methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-cyano-6-formylphenylacetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogenation using catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 4-bromo-2-cyano-6-carboxyphenylacetate.

    Reduction: Methyl 4-amino-2-cyano-6-formylphenylacetate.

    Substitution: Methyl 4-substituted-2-cyano-6-formylphenylacetate.

Scientific Research Applications

Methyl 4-bromo-2-cyano-6-formylphenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-cyano-6-formylphenylacetate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the cyano and formyl groups can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-bromo-2-cyano-6-methylphenylacetate
  • Methyl 4-chloro-2-cyano-6-formylphenylacetate
  • Methyl 4-bromo-2-amino-6-formylphenylacetate

Uniqueness

Methyl 4-bromo-2-cyano-6-formylphenylacetate is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, while the cyano and formyl groups provide sites for additional chemical modifications.

Properties

IUPAC Name

methyl 2-(4-bromo-2-cyano-6-formylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)4-10-7(5-13)2-9(12)3-8(10)6-14/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBJMPASHPIQQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1C#N)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-bromo-2-cyano-6-formylphenylacetate
Reactant of Route 2
Methyl 4-bromo-2-cyano-6-formylphenylacetate
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Methyl 4-bromo-2-cyano-6-formylphenylacetate
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Methyl 4-bromo-2-cyano-6-formylphenylacetate
Reactant of Route 5
Methyl 4-bromo-2-cyano-6-formylphenylacetate
Reactant of Route 6
Methyl 4-bromo-2-cyano-6-formylphenylacetate

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